molecular formula C15H11N5O4 B5465009 N-[amino(1,3-benzoxazol-2-ylamino)methylene]-4-nitrobenzamide

N-[amino(1,3-benzoxazol-2-ylamino)methylene]-4-nitrobenzamide

Cat. No. B5465009
M. Wt: 325.28 g/mol
InChI Key: VFINGRIKVYFYFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[amino(1,3-benzoxazol-2-ylamino)methylene]-4-nitrobenzamide, commonly known as BB-94, is a synthetic compound that belongs to the family of hydroxamic acid-based matrix metalloproteinase (MMP) inhibitors. MMPs are a group of enzymes that play an important role in the degradation and remodeling of extracellular matrix (ECM) proteins. BB-94 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, arthritis, and cardiovascular diseases.

Mechanism of Action

BB-94 inhibits the activity of N-[amino(1,3-benzoxazol-2-ylamino)methylene]-4-nitrobenzamides by binding to the catalytic site of the enzyme. N-[amino(1,3-benzoxazol-2-ylamino)methylene]-4-nitrobenzamides require a zinc ion for their catalytic activity, and BB-94 chelates the zinc ion, thereby preventing the enzyme from functioning. This leads to the accumulation of ECM proteins, which can inhibit tumor growth and reduce inflammation.
Biochemical and physiological effects:
BB-94 has been shown to have several biochemical and physiological effects. It can inhibit tumor growth by reducing angiogenesis and promoting apoptosis. It can also reduce inflammation by inhibiting the activity of N-[amino(1,3-benzoxazol-2-ylamino)methylene]-4-nitrobenzamides and reducing the degradation of ECM proteins.

Advantages and Limitations for Lab Experiments

BB-94 has several advantages for lab experiments. It is a potent inhibitor of N-[amino(1,3-benzoxazol-2-ylamino)methylene]-4-nitrobenzamides and can be used to study the role of N-[amino(1,3-benzoxazol-2-ylamino)methylene]-4-nitrobenzamides in various biological processes. However, BB-94 has some limitations as well. It is not selective for a specific N-[amino(1,3-benzoxazol-2-ylamino)methylene]-4-nitrobenzamide and can inhibit the activity of several N-[amino(1,3-benzoxazol-2-ylamino)methylene]-4-nitrobenzamides. This can lead to off-target effects and limit its therapeutic potential.

Future Directions

There are several future directions for the research on BB-94. One potential direction is the development of more selective N-[amino(1,3-benzoxazol-2-ylamino)methylene]-4-nitrobenzamide inhibitors that can target specific N-[amino(1,3-benzoxazol-2-ylamino)methylene]-4-nitrobenzamides. This can reduce off-target effects and increase the therapeutic potential of the inhibitors. Another direction is the use of this compound inhibitors in combination with other therapies, such as chemotherapy and radiation therapy, to enhance their efficacy. Additionally, the use of this compound inhibitors in the treatment of other diseases, such as neurodegenerative diseases, is an area of active research.

Synthesis Methods

BB-94 can be synthesized using a multistep process starting from 2-nitrobenzaldehyde and 2-aminophenol. The synthesis involves the formation of a benzoxazole ring followed by the addition of an amino group and a nitro group to the benzene ring. The final product is obtained by the reaction of the intermediate compound with N,N-dimethylformamide dimethyl acetal and hydroxylamine hydrochloride.

Scientific Research Applications

BB-94 has been extensively studied for its potential therapeutic applications in cancer, arthritis, and cardiovascular diseases. It has been shown to inhibit the activity of several N-[amino(1,3-benzoxazol-2-ylamino)methylene]-4-nitrobenzamides, including N-[amino(1,3-benzoxazol-2-ylamino)methylene]-4-nitrobenzamide-1, this compound-2, this compound-3, and this compound-9. N-[amino(1,3-benzoxazol-2-ylamino)methylene]-4-nitrobenzamides are involved in various biological processes, including tissue remodeling, angiogenesis, and inflammation. Overexpression of N-[amino(1,3-benzoxazol-2-ylamino)methylene]-4-nitrobenzamides has been associated with the progression of several diseases, including cancer and arthritis.

properties

IUPAC Name

N-[(Z)-N'-(1,3-benzoxazol-2-yl)carbamimidoyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N5O4/c16-14(19-15-17-11-3-1-2-4-12(11)24-15)18-13(21)9-5-7-10(8-6-9)20(22)23/h1-8H,(H3,16,17,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFINGRIKVYFYFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)N=C(N)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C(O2)/N=C(/N)\NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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